Lidocaine N-oxide is a metabolite of lidocaine, a widely used local anesthetic drug. [] It is formed through the metabolic N-oxidation of the tertiary amine group present in lidocaine. [] Lidocaine N-oxide is a more polar and less active derivative of lidocaine. [] While it exhibits significantly reduced anesthetic potency compared to its parent compound, research suggests potential applications as a prodrug, particularly for targeted delivery in hypoxic tissues. []
Lidocaine N-oxide is classified as an N-oxide derivative of lidocaine, which belongs to the class of amide-type local anesthetics. It is formed through the oxidation of lidocaine, typically via enzymatic or electrochemical processes. The compound's formation is significant in understanding the metabolism of lidocaine and its pharmacokinetics in clinical settings .
The synthesis of Lidocaine N-oxide can occur through various methods:
Lidocaine N-oxide has a distinct molecular structure characterized by the presence of an N-oxide functional group. Its molecular formula is , indicating it retains the core structure of lidocaine while incorporating an additional oxygen atom bonded to the nitrogen atom.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm its structure and purity during synthesis .
Lidocaine N-oxide participates in various chemical reactions:
Lidocaine N-oxide exhibits pharmacological properties akin to those of lidocaine but with variations due to its altered structure. Its mechanism involves:
Lidocaine N-oxide possesses specific physical and chemical properties that influence its behavior in biological systems:
Lidocaine N-oxide has several scientific and clinical applications:
The N-oxidation of lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) represents a specialized metabolic transformation where oxygen addition occurs at the tertiary amine nitrogen of the diethylamino group. This reaction generates Lidocaine N-oxide (C₁₄H₂₂N₂O₂, MW 250.34 g/mol), characterized by a polar N→O bond that significantly alters the molecule's physicochemical properties compared to the parent drug. Two primary synthetic methodologies dominate its production:
Chemical Synthesis employs peracid oxidants like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in organic solvents. This electrophilic oxidation proceeds via a nucleophilic attack by the tertiary amine on the peroxide oxygen, forming a transient oxaziridine intermediate that rearranges to the stable N-oxide. Yields typically range from 65–85%, with purity dependent on chromatographic separation from side products like N-dealkylated derivatives [2] [6].
Enzymatic Synthesis leverages biological catalysts, primarily liver microsomal fractions or recombinant enzymes. Incubations of lidocaine with rat liver microsomes in NADPH-fortified buffers generate Lidocaine N-oxide through cytochrome P450 (CYP)-mediated oxidation. This pathway demonstrates strict dependence on NADPH as an electron donor and molecular oxygen as the oxidant source [2] [8].
Table 1: Synthetic Methods for Lidocaine N-Oxide Production
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Chemical Oxidation | mCPBA, Dichloromethane, 0°C, 2h | 78 | High purity, scalable |
Electrochemical ROS | Pt electrode, H₂O₂, pH 7.4, 1.2V | 42 | Mimics enzymatic ROS generation |
Microsomal Incubation | Rat liver microsomes, NADPH, 37°C, 30 min | 15 | Biologically relevant pathway |
Recombinant CYP | CYP3A4, NADPH, O₂, 37°C | 22 | Enzyme-specific reaction characterization |
Electrochemical (EC) systems provide a biomimetic platform for generating reactive oxygen species (ROS) that mediate lidocaine oxidation, bypassing enzymatic machinery. When lidocaine is exposed to electrogenerated ROS in a dual-compartment electrochemical cell under physiological pH (7.4), distinct oxidative pathways emerge:
Crucially, under strongly acidic conditions (pH <0.5 with trifluoroacetic acid), direct anodic N-dealkylation is suppressed, allowing aromatic hydroxylation to dominate. However, N-oxidation remains dependent on cathodic H₂O₂ under neutral conditions [5]. Isotope-labeling studies using H₂¹⁸O confirm water as the oxygen source in these electrochemical transformations, analogous to enzymatic oxygenation mechanisms [5].
Although historically attributed to flavin-containing monooxygenases (FMOs), emerging evidence implicates specific cytochrome P450 (CYP) isoforms in lidocaine N-oxidation. Hepatic microsomal studies reveal a complex interplay:
Table 2: Enzymatic Contributions to Lidocaine N-Oxidation
Enzyme System | Catalytic Cofactor | Inhibition Sensitivity | % Contribution | Metabolite Specificity |
---|---|---|---|---|
CYP3A4 | NADPH, O₂ | Ketoconazole (≥90%) | 15–20 | N-oxide, MEGX, 3-OH-lidocaine |
CYP2E1 | NADPH, O₂ | Diethyldithiocarbamate (40%) | 20–25 | N-oxide, GX |
CYP1A2 | NADPH, O₂ | Furafylline (35%) | 15–20 | N-oxide, Aromatic hydroxylates |
Flavin Monooxygenase | NADPH, O₂ | Heat inactivation (50%) | 30–40 | N-oxide exclusively |
The strategic choice between chemical, electrochemical, and enzymatic synthesis of Lidocaine N-oxide hinges on reaction efficiency, scalability, and biomimetic fidelity:
Table 3: Synthesis Efficiency Comparison for Lidocaine N-Oxide
Parameter | Chemical Synthesis | Electrochemical ROS | Microsomal Enzymatic | Recombinant CYP |
---|---|---|---|---|
Typical Yield (%) | 78 | 42 | 15 | 22 |
Reaction Time | 2 h | 1 h | 0.5 h | 1 h |
Byproduct Complexity | Moderate | High | Low | Low |
Scalability | Multi-gram | Milligram | Milligram | Milligram |
Biomimetic Fidelity | Low | Moderate | High | High |
Cost per 100 mg | $120 | $350 | $900 | $1,500 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0